molecular formula C8H16OSSi B14276810 Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- CAS No. 139732-48-2

Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-

Cat. No.: B14276810
CAS No.: 139732-48-2
M. Wt: 188.36 g/mol
InChI Key: GDCXRGHMDZRGRI-UHFFFAOYSA-N
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Description

Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- is a chemical compound with the molecular formula C8H16O2Si It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one [(3,6-dihydro-2H-thiopyran-4-yl)oxy] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with [(3,6-dihydro-2H-thiopyran-4-yl)oxy] anion. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions usually include low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form silane derivatives with different substituents.

    Substitution: The [(3,6-dihydro-2H-thiopyran-4-yl)oxy] group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce various silane derivatives.

Scientific Research Applications

Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: The compound is used in the production of coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- involves its interaction with various molecular targets and pathways. The [(3,6-dihydro-2H-thiopyran-4-yl)oxy] group can interact with biological molecules, altering their structure and function. The silicon atom in the compound can also form bonds with other elements, facilitating various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Silane, [(3,6-dihydro-2H-pyran-4-yl)oxy]trimethyl-: Similar in structure but with a pyran ring instead of a thiopyran ring.

    Trimethylsilane: A simpler compound with only three methyl groups attached to the silicon atom.

Uniqueness

Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- is unique due to the presence of the [(3,6-dihydro-2H-thiopyran-4-yl)oxy] group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

139732-48-2

Molecular Formula

C8H16OSSi

Molecular Weight

188.36 g/mol

IUPAC Name

3,6-dihydro-2H-thiopyran-4-yloxy(trimethyl)silane

InChI

InChI=1S/C8H16OSSi/c1-11(2,3)9-8-4-6-10-7-5-8/h4H,5-7H2,1-3H3

InChI Key

GDCXRGHMDZRGRI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CCSCC1

Origin of Product

United States

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